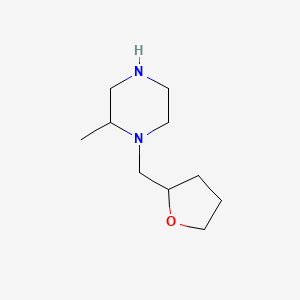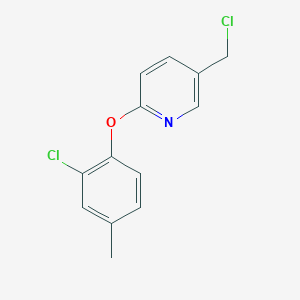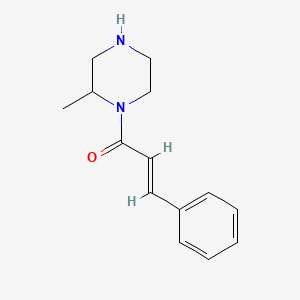![molecular formula C12H17BrN2 B6332380 1-[(4-Bromophenyl)methyl]-2-methylpiperazine CAS No. 1240580-52-2](/img/structure/B6332380.png)
1-[(4-Bromophenyl)methyl]-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[(4-Bromophenyl)methyl]-2-methylpiperazine” is an organic compound. It belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Scientific Research Applications
Synthesis of Novel Compounds
1-[(4-Bromophenyl)methyl]-2-methylpiperazine serves as a precursor or intermediate in the synthesis of various complex organic compounds. For instance, it has been used in the nucleophilic substitution reaction to synthesize compounds like 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, which are of interest due to their potential chemical properties and applications in medicinal chemistry (Mishriky & Moustafa, 2013).
Modeling Active Sites of Proteins
The compound has been involved in synthesizing unsymmetrical compartmental dinucleating ligands to model the active site of type 3 copper proteins, contributing to understanding protein structures and functions. These studies provide insights into the molecular interactions and activities of biological macromolecules (Merkel et al., 2005).
Antipsychotic Activity Exploration
This compound derivatives have been synthesized and evaluated for their neu-roleptic activity, showing potent antipsychotic effects. This research contributes to the development of new therapeutic agents for psychiatric disorders (Kohara et al., 2002).
Antibacterial Activity Studies
Compounds synthesized from this compound have been evaluated for their antibacterial activity, identifying potential molecules for further development in combating bacterial infections. Such studies are crucial for discovering new antibiotics in the face of increasing antibiotic resistance (Nagaraj et al., 2018).
Development of Synthetic Methodologies
Research involving this compound also focuses on developing new synthetic methodologies, improving the efficiency and scalability of chemical syntheses. This work is fundamental in enhancing the production of complex organic molecules for various applications (Kushakova et al., 2004).
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPIJNKAIOGIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)




![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)
![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)
![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)


![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)

